

# Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview

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## Compound of Interest

Compound Name: 2-Bromo-6-methylisonicotinaldehyde

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## Abstract

**2-Bromo-6-methylisonicotinaldehyde** (CAS No. 1060805-89-1) is a versatile heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry.<sup>[1]</sup> Its bifunctional nature, featuring a reactive bromine atom and a nucleophilically susceptible aldehyde group on a methyl-substituted pyridine core, renders it a valuable intermediate for the construction of complex molecular architectures.<sup>[1]</sup> This document provides a technical guide to its spectroscopic characteristics and synthetic utility. While experimentally determined spectra for this specific compound are not readily available in the public domain, this guide presents predicted data based on established principles of spectroscopy and analysis of analogous structures. Detailed, generalized protocols for spectroscopic analysis are also provided to aid researchers in its characterization.

## Chemical and Physical Properties

**2-Bromo-6-methylisonicotinaldehyde** is a solid at room temperature and should be stored at 4°C under a nitrogen atmosphere.<sup>[2]</sup> Its key identifiers and computed chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1060805-89-1	[2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO	[2]
Molecular Weight	200.03 g/mol	[2]
SMILES	<chem>O=CC1=CC(Br)=NC(C)=C1</chem>	[2]
TPSA	29.96 Å <sup>2</sup>	[2]
LogP	1.965	[2]
Hydrogen Bond Acceptors	2	[2]
Hydrogen Bond Donors	0	[2]
Rotatable Bonds	1	[2]

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-6-methylisonicotinaldehyde**. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

### Predicted <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum is predicted to exhibit three distinct signals in the aromatic and aldehyde regions. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the aldehyde group, and the nitrogen atom in the pyridine ring, as well as the electron-donating effect of the methyl group.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~10.1	Singlet	1H	Aldehyde proton (-CHO)
~7.8	Singlet	1H	Aromatic proton (H-5)
~7.6	Singlet	1H	Aromatic proton (H-3)
~2.7	Singlet	3H	Methyl protons (-CH <sub>3</sub> )

## Predicted <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum is expected to show seven distinct carbon signals, corresponding to each carbon atom in the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~192	Aldehyde carbon (C=O)
~162	Aromatic carbon (C-6)
~151	Aromatic carbon (C-2)
~145	Aromatic carbon (C-4)
~128	Aromatic carbon (C-5)
~125	Aromatic carbon (C-3)
~25	Methyl carbon (-CH <sub>3</sub> )

## Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl and aromatic functionalities.

Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2920-2980	Weak-Medium	Methyl C-H stretch
~1710	Strong	Aldehyde C=O stretch
~1550-1600	Medium-Strong	Aromatic C=C and C=N stretches
~1450	Medium	Methyl C-H bend
~1200	Medium-Strong	C-Br stretch
~800-900	Strong	Aromatic C-H out-of-plane bend

## Predicted Mass Spectrometry (MS) Data

In mass spectrometry with electron ionization (EI), the molecule is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (<sup>79</sup>Br and <sup>81</sup>Br isotopes in an approximate 1:1 ratio).

m/z	Predicted Relative Abundance	Assignment
201	~50%	[M+2] <sup>+</sup> molecular ion (with <sup>81</sup> Br)
199	~50%	[M] <sup>+</sup> molecular ion (with <sup>79</sup> Br)
170/172	Variable	[M-CHO] <sup>+</sup>
120	Variable	[M-Br] <sup>+</sup>
91	Variable	[M-Br-CHO] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-6-methylisonicotinaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).
- Data Acquisition: Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 300 MHz or higher field NMR spectrometer at room temperature.
- $^1\text{H}$  NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- $^{13}\text{C}$  NMR Parameters: Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans with proton decoupling.

## Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Background Correction: Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample.

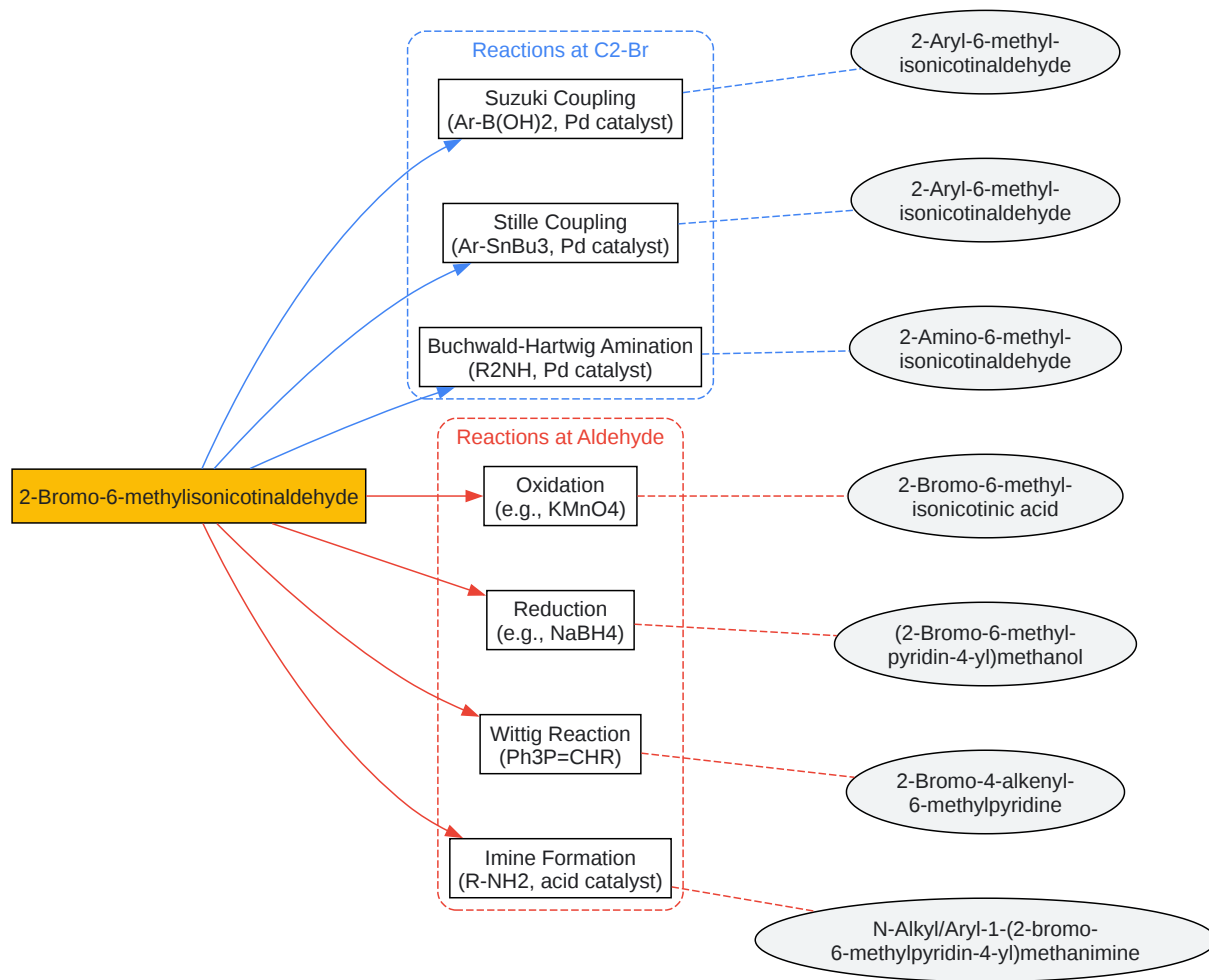
## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

- Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
- Data Interpretation: Analyze the mass-to-charge ratio ( $m/z$ ) of the parent ion and the fragmentation pattern to confirm the molecular weight and structure.

## Synthetic Utility and Reactivity

**2-Bromo-6-methylisonicotinaldehyde** is a valuable building block due to its dual reactivity. The bromine atom serves as a handle for various cross-coupling reactions, while the aldehyde group can undergo a wide range of transformations.<sup>[1]</sup>



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Figure 1: Key synthetic transformations of **2-Bromo-6-methylisonicotinaldehyde**.

## Conclusion

**2-Bromo-6-methylisonicotinaldehyde** is a synthetically attractive intermediate for developing novel chemical entities. This guide provides a foundational understanding of its predicted spectroscopic properties, which can serve as a benchmark for researchers working with this compound. The outlined experimental protocols offer a starting point for its characterization, and the reactivity map highlights its potential in diverse synthetic applications, particularly in the fields of medicinal chemistry and materials science. Further experimental work is required to fully elucidate and publish the definitive spectroscopic data for this compound.

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## References

- 1. 2-Bromo-6-methylisonicotinaldehyde | 1060805-89-1 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8250814#spectroscopic-data-of-2-bromo-6-methylisonicotinaldehyde]

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